REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].[CH2:5]([C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][CH3:16])[C:8]=1[CH:9]=[O:10])[CH3:6].[Br:17]Br>ClCCl>[Br:17][C:14]1[C:7]([CH2:5][CH3:6])=[C:8]([C:11]([CH2:15][CH3:16])=[CH:12][CH:13]=1)[CH:9]=[O:10] |f:0.1.2.3|
|
Name
|
|
Quantity
|
8.01 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=O)C(=CC=C1)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exothermic reaction
|
Type
|
CUSTOM
|
Details
|
strong exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the combined extracts washed with 2N HCl solution, saturated sodium bicarbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purification
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C=O)C(=CC1)CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |